molecular formula C14H16NO3S3- B15044465 3-[(2Z)-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate

3-[(2Z)-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate

Cat. No.: B15044465
M. Wt: 342.5 g/mol
InChI Key: BATOTSHCIOGUJH-UVTDQMKNSA-M
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Description

3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a benzothiazole ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE typically involves multiple steps. One common method includes the cyclization of 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides in the presence of a strong base like MeONa at reduced temperatures (5–10°C) to form the desired benzothiazole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced species.

Scientific Research Applications

3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid): Known for its use in biochemical assays.

    Benzothiazole derivatives: Commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a sulfonate group makes it particularly versatile for various applications .

Properties

Molecular Formula

C14H16NO3S3-

Molecular Weight

342.5 g/mol

IUPAC Name

3-[(2Z)-2-(2-sulfanylidenebutylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C14H17NO3S3/c1-2-11(19)10-14-15(8-5-9-21(16,17)18)12-6-3-4-7-13(12)20-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,16,17,18)/p-1/b14-10-

InChI Key

BATOTSHCIOGUJH-UVTDQMKNSA-M

Isomeric SMILES

CCC(=S)/C=C\1/N(C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]

Canonical SMILES

CCC(=S)C=C1N(C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]

Origin of Product

United States

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